molecular formula C8H11N3 B7809294 3-(Aminomethyl)benzimidamide CAS No. 73711-52-1

3-(Aminomethyl)benzimidamide

Cat. No.: B7809294
CAS No.: 73711-52-1
M. Wt: 149.19 g/mol
InChI Key: IXEKVJHHZCSSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)benzimidamide is a chemical compound of interest in pharmaceutical and biochemical research, featuring both an aminomethyl and a benzimidamide group on a benzene ring. The benzimidamide moiety is recognized as a versatile scaffold in drug discovery due to its similarity to naturally occurring heterocyclic structures, which contributes to enhanced bioavailability and stability in biological systems . This scaffold is known to interact with various biological targets through hydrogen bonding, π–π stacking, and metal ion interactions, leading to a broad spectrum of pharmacological activities . While specific biological data for 3-(Aminomethyl)benzimidamide is limited, the benzimidamide functional group is a known reversible competitive inhibitor of trypsin-like serine proteases . Related compounds, such as benzimidazole derivatives, have demonstrated significant research value in oncology, acting as DNA-intercalating agents or enzyme inhibitors (e.g., topoisomerase II), and show potential in other areas including antiviral, antifungal, and anti-inflammatory research . The presence of the aminomethyl group provides a handle for further chemical modification, making this compound a valuable intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies and the development of novel bioactive compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(aminomethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEKVJHHZCSSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73711-52-1
Record name 73711-52-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)benzimidamide typically involves the reaction of o-phenylenediamine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through cyclization and reduction steps.

  • Step 1: Formation of Intermediate

    • Reactants: o-Phenylenediamine, formaldehyde, ammonium chloride
    • Conditions: Acidic medium, typically hydrochloric acid
    • Reaction: [ \text{o-Phenylenediamine} + \text{Formaldehyde} + \text{Ammonium chloride} \rightarrow \text{Intermediate} ]
  • Step 2: Cyclization and Reduction

    • Conditions: Elevated temperature, reducing agent (e.g., sodium borohydride)
    • Reaction: [ \text{Intermediate} \rightarrow \text{3-(Aminomethyl)benzimidamide} ]

Industrial Production Methods

In industrial settings, the production of 3-(Aminomethyl)benzimidamide may involve continuous flow reactors to optimize yield and purity. The use of catalysts and environmentally friendly solvents is also explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Imine derivatives

    Reduction: Amine derivatives

    Substitution: Substituted benzimidamides

Scientific Research Applications

Antifungal Activity

Overview : Recent studies have highlighted the antifungal properties of 3-(aminomethyl)benzimidamide derivatives, particularly in agricultural settings. Amidines, including this compound, have demonstrated promising bioactivities against various fungal pathogens.

Case Study : A study synthesized a series of benzamidines linked with 1,2,3-triazole moieties. These compounds were tested against Colletotrichum lagenarium and Botrytis cinerea, showing significant antifungal activities both in vitro and in vivo. Notably, certain derivatives exhibited up to 90% efficacy against C. lagenarium, surpassing traditional fungicides like carbendazim .

CompoundEfficacy (%)Concentration (μg/mL)Target Pathogen
9b79200C. lagenarium
16d90200C. lagenarium

Antiviral Properties

Overview : The compound has also been explored for its antiviral potential, particularly against filoviruses such as Ebola and Marburg viruses.

Case Study : Research identified a series of 4-(aminomethyl)benzamide-based inhibitors that effectively blocked the entry of Ebola virus. Although 3-(aminomethyl)benzimidamide was less potent than its 4-substituted counterpart, it still contributed to understanding structure-activity relationships (SAR) in antiviral applications. Inhibition studies showed that modifications to the amide portion significantly impacted potency and selectivity against viral entry .

CompoundVirusEC50 (μM)Comments
CBS1118Ebola<10Broad-spectrum activity
3-(Aminomethyl)benzimidamideEbola>10Weaker than CBS1118

Anti-inflammatory Effects

Overview : Amidines have been recognized for their anti-inflammatory properties, making them candidates for therapeutic development.

Case Study : Research into the synthesis of pyrimidine derivatives demonstrated that amidine compounds could be linked to enhance anti-inflammatory effects. These derivatives were screened for COX-1/COX-2 inhibition, revealing promising results that warrant further investigation into their mechanisms and efficacy .

Synthesis and Structural Modifications

The synthesis of 3-(aminomethyl)benzimidamide can be achieved through various methods, including Pinner reactions and cycloaddition techniques. These synthetic routes allow for the introduction of different functional groups that can modulate biological activity.

Synthesis Overview :

  • Pinner Reaction : Converts azidomethyl derivatives to amidines.
  • Cycloaddition Reactions : Facilitate the formation of complex structures with enhanced bioactivity.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3-Amino-N-phenylbenzamide (CAS 16091-26-2)

  • Molecular Formula : C₁₃H₁₂N₂O (MW: 212.25 g/mol) .
  • Structure: Features a benzamide core with a 3-amino substitution on the phenyl ring and an N-phenyl group.
  • Key Differences: Unlike 3-(Aminomethyl)benzimidamide, this compound lacks the amidine group and aminomethyl moiety. The amide (-CONH-) group confers polarity but reduces basicity compared to amidine-containing analogs .

Benzimidamide Impurity in Leflunomide

  • Structure: Likely contains a benzimidamide core linked to a trifluoromethyl aniline group, based on Leflunomide’s synthesis from 4-(trifluoromethyl)aniline .
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to 3-(Aminomethyl)benzimidamide. This impurity is genotoxic, suggesting structural features (e.g., reactive amidine groups) may contribute to DNA reactivity .

3-(Aminomethyl)-1-Methylpiperidine (CAS 14613-37-7)

  • Molecular Formula : C₇H₁₆N₂ (MW: 128.22 g/mol) .
  • Structure: A piperidine derivative with an aminomethyl group at the 3-position.
  • Key Differences: While sharing the aminomethyl group, the absence of the benzimidamide ring system limits aromatic interactions critical for binding in enzyme inhibitors. This compound is primarily used in industrial applications rather than pharmacology .

N'-Hydroxy-N-[3-(N-tosyl-N-propargylamino)propyl]benzimidamide (4d)

  • Structure : A benzimidamide derivative with a propargylamine side chain and tosyl protecting group .
  • Key Differences: The tosyl and propargyl groups enhance steric bulk and reactivity, making it suitable for click chemistry applications. This contrasts with 3-(Aminomethyl)benzimidamide, which lacks such modifications .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity/Activity Notes Reference
3-(Aminomethyl)benzimidamide Not explicitly provided Benzimidamide, aminomethyl Data unavailable
3-Amino-N-phenylbenzamide C₁₃H₁₂N₂O 212.25 Amide, 3-amino, N-phenyl PARP inhibition activity
Benzimidamide impurity Benzimidamide, trifluoromethyl Genotoxic
3-(Aminomethyl)-1-Methylpiperidine C₇H₁₆N₂ 128.22 Piperidine, aminomethyl Industrial applications
Compound 4d C₂₀H₂₄N₄O₃S 400.50 Benzimidamide, tosyl, propargyl Click chemistry applications

Biological Activity

3-(Aminomethyl)benzimidamide is a compound that has attracted significant attention due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, particularly focusing on its antitumor, antimicrobial, and receptor agonist activities.

Chemical Structure and Properties

3-(Aminomethyl)benzimidamide features a benzimidazole core with an aminomethyl substituent, which is crucial for its biological interactions. The structural characteristics of this compound allow it to engage with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including 3-(Aminomethyl)benzimidamide.

  • Mechanism of Action : These compounds primarily exert their effects by intercalating into DNA and binding to the minor groove of AT-rich sequences. This binding disrupts DNA replication and transcription processes, leading to cell death in tumor cells .
  • Research Findings : In vitro assays have shown that 3-(Aminomethyl)benzimidamide exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values of 6.26 ± 0.33 μM against HCC827 cells and 6.48 ± 0.11 μM against NCI-H358 cells in two-dimensional cultures, indicating high efficacy .

Table 1: Antitumor Activity of 3-(Aminomethyl)benzimidamide

Cell LineIC50 (μM)Assay Type
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been well-documented, with specific attention to their effectiveness against various pathogens.

  • Mechanism : Similar to their antitumor activity, these compounds can bind to DNA in microbial cells, disrupting essential cellular processes .
  • Research Findings : Studies indicate that derivatives like 3-(Aminomethyl)benzimidamide demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

PathogenMIC (μg/mL)Compound Tested
E. coli16Benzimidazole Derivative
S. aureusVariesBenzimidazole Derivative

Receptor Agonist Activity

3-(Aminomethyl)benzimidamide has also been investigated for its role as an agonist for specific receptors.

  • Target Receptors : Recent research has focused on human MRGPRX1, a receptor implicated in pain signaling pathways . Compounds bearing similar structures have shown promising agonistic activity.
  • Research Findings : One study demonstrated that modifications to the amidine group significantly influenced agonist potency at MRGPRX1, suggesting that structural optimization could enhance therapeutic effects related to pain management .

Case Studies

  • Antitumor Study : A study involving various benzimidazole derivatives showed that compounds similar to 3-(Aminomethyl)benzimidamide effectively inhibited tumor growth in xenograft models, further supporting their potential as anticancer agents .
  • Antimicrobial Study : A series of benzamidine derivatives were tested against chronic hepatitis B virus (HBV), revealing that certain modifications led to improved antiviral activity through specific interactions with viral proteins .

Q & A

Q. What are best practices for troubleshooting low yields in benzimidamide syntheses?

  • Screen alternative catalysts (e.g., Pd/C for hydrogenation steps) and protect reactive amines with Boc groups to prevent side reactions. Monitor reaction progress via TLC or in-situ IR to identify incomplete conversions early .

Data Interpretation and Reporting

Q. How to address variability in biological activity data across 3-(Aminomethyl)benzimidamide analogs?

  • Conduct dose-response assays with standardized cell lines (e.g., HEK293 for MET kinase inhibition) and report IC₅₀ values with error margins . Use ANOVA to statistically compare results across batches .

Q. What ethical guidelines apply to pharmacological studies of 3-(Aminomethyl)benzimidamide?

  • Follow IRB protocols for in vitro/in vivo testing, including cytotoxicity screening (e.g., MTT assays) and adherence to SAGER guidelines for sex/gender considerations in preclinical research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.